molecular formula C16H22N2O B8550657 4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile CAS No. 73279-30-8

4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile

Cat. No. B8550657
CAS RN: 73279-30-8
M. Wt: 258.36 g/mol
InChI Key: HSGQGWSJZKKFKE-UHFFFAOYSA-N
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Description

4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73279-30-8

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

4-[3-(piperidin-1-ylmethyl)phenoxy]butanenitrile

InChI

InChI=1S/C16H22N2O/c17-9-2-5-12-19-16-8-6-7-15(13-16)14-18-10-3-1-4-11-18/h6-8,13H,1-5,10-12,14H2

InChI Key

HSGQGWSJZKKFKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-3-hydroxybenzylpiperidine (9.55 g) and anhydrous potassium carbonate (13.8 g) in dimethylformamide (100 ml) was stirred at ambient temperature for 17 hours. 4-Bromobutyronitrile (5 ml) was added and the mixture stirred at ambient temperature for 24 hours. Water (10 volumes) was added and the resulting mixture extracted with ethyl acetate. The extracts were washed with water, dried and the solvent removed to leave an oil which was purified by distillation (190°-200° C./0.1 mm) or by chromatography on a column packed with an activated magnesium silicate (sold under the trade name FLORISIL) to give 4-(3-piperidinomethylphenoxy)butyronitrile as an oil.
Quantity
9.55 g
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reactant
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13.8 g
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reactant
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100 mL
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solvent
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5 mL
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of sodium hydride (1.5 g) and 3-(1-piperidinylmethyl)phenol (11.2 g) in dimethylformamide (60 ml) was stirred at room temperature for 5 h. 4-Bromobutannitrile (9.0 g) was added, and stirring was continued for a further 24 h. The mixture was poured onto ice and extracted with ethyl acetate which was washed with water and brine, and distilled to give the title compound as a colourless oil (14.78 g) b.p. 200°, 0.08 mm; tlc system A Rf 0.8.
Quantity
1.5 g
Type
reactant
Reaction Step One
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11.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-(1-piperidinylmethyl)phenol (12.05 g) in dry tetrahydrofuran (50 ml) was added dropwise to a suspension of sodium hydride [from 6.0 g of 50% suspension in oil washed with petroleum ether] in dry tetrahydrofuran (70 ml). The mixture was stirred under reflux for 30 minutes and allowed to cool. 4-Bromobutyronitrile (14.89 g, 10.0 ml) was added to the cool mixture and the mixture so obtained was stirred under reflux for 22 hours. Tetrahydrofuran was evaporated under reduced pressure and the residue was dissolved in water (100 ml). The solution was extracted with ether (3×50 ml), and the aqueous layer was adjusted to pH 9 with K2CO3. The aqueous solution was extracted with chloroform (3×100 ml), the chloroform extracts were dried (K2CO3 and chloroform was removed under reduced pressure to give a pale brown oil, (16.22 g). This oil was purified by column chromatography (Kieselgel 60 70-230 mesh silica) using chloroform as eluant. The fractions containing the desired product were collected and the solvent was evaporated in vacuo to give 4-[3-(1-piperidinylmethyl)phenoxy]butyronitrile as an oil (11.37 g).
Quantity
12.05 g
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reactant
Reaction Step One
Quantity
6 g
Type
reactant
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Quantity
50 mL
Type
solvent
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70 mL
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solvent
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10 mL
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reactant
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